Methyl 3-(benzyloxy)propanoate

説明

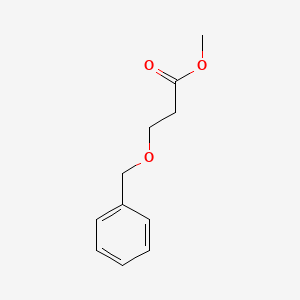

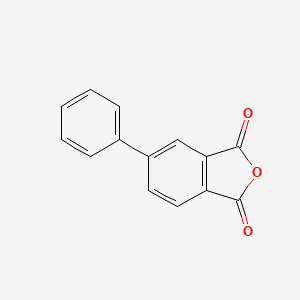

Methyl 3-(benzyloxy)propanoate is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 . The IUPAC name for this compound is methyl 3-(benzyloxy)propanoate .

Molecular Structure Analysis

The InChI code for Methyl 3-(benzyloxy)propanoate is 1S/C11H14O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Methyl 3-(benzyloxy)propanoate is a solid at room temperature . It has a boiling point of 284.2°C at 760 mmHg . The compound should be stored in a sealed container in a dry, room temperature environment .科学的研究の応用

Synthesis and Biological Activity

- Methyl 3-(benzyloxy)propanoate and its derivatives have been synthesized and tested for biological activity. For instance, certain synthesized compounds showed moderate activity against bacterial strains and were active against Candida albicans (Hachama et al., 2013).

Corrosion Inhibition

- The compound has been studied as a corrosion inhibitor, particularly for carbon steel in acidic solutions. Its efficiency as a corrosion inhibitor increases with concentration (Hachama et al., 2016).

Protection of Alcohols

- Methyl 3-(benzyloxy)propanoate is involved in the protection of alcohols, a process crucial in synthetic organic chemistry. It's used in various synthesis and coupling reactions (Poon et al., 2007).

Prodrug Synthesis

- It has been used in the synthesis of ester prodrugs, aiming to reduce toxicity in oral treatments for chronic inflammation (Mazumder et al., 2021).

Organic Synthesis

- Methyl 3-(benzyloxy)propanoate plays a role in the synthesis of organic compounds like butenyl phenyl sulfone, which are key in various chemical processes (Enders et al., 2003).

Imaging of Hypoxia

- This compound is used in the synthesis of radiotracers for PET imaging, specifically in the detection of hypoxic tumor tissue (Malik et al., 2012).

Precursor for Polymers

- It's a precursor in the synthesis of important compounds like methyl propanoate, which has applications in the production of polymers (van Beek et al., 2014).

Tobacco Flavoring

- Methyl 3-(benzyloxy)propanoate derivatives have been used in synthesizing compounds like octahydro-2H-1-benzopyran-2-one, an additive in tobacco flavoring (Yu, 2010).

Catalysis

- It has been utilized in the development of catalysts for the production of methyl propanoate via specific chemical reactions (Clegg et al., 1999).

Safety And Hazards

Methyl 3-(benzyloxy)propanoate is classified under the GHS07 pictogram, with a signal word of "Warning" . The hazard statement is H302 . Precautionary statements include P280, P305, P351, and P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

特性

IUPAC Name |

methyl 3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLAGNDLRNXFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290364 | |

| Record name | Methyl 3-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzyloxy)propanoate | |

CAS RN |

4126-60-7 | |

| Record name | 4126-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B1347259.png)